molecular formula C7H10ClNO2S B2402414 Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride CAS No. 1239769-40-4

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride

Cat. No.: B2402414
CAS No.: 1239769-40-4
M. Wt: 207.67
InChI Key: BGSJVCHBGGEZSM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride is a heterocyclic compound with a thiophene ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes an amino group and a carboxylate ester, makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures ranging from 70°C to 90°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-5(7(9)10-2)3-6(8)11-4;/h3H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSJVCHBGGEZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239769-40-4
Record name methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride
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